molecular formula C10H13NO3S B13214555 Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate

Cat. No.: B13214555
M. Wt: 227.28 g/mol
InChI Key: KTYGXPZDQNZBBZ-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is a chemical compound with the molecular formula C10H13NO3S It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts like copper(I) iodide (CuI) or copper(II) oxide (Cu2O) in the absence of any ligand . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the oxane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole and oxane derivatives.

Scientific Research Applications

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may bind to DNA or proteins, affecting their function and leading to cellular responses such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is unique due to its specific combination of a thiazole ring and an oxane carboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with an oxane (tetrahydrofuran) structure and a carboxylate group. This unique arrangement contributes to its chemical reactivity and biological activity. The compound has a molecular weight of approximately 227.28 g/mol and can undergo various chemical reactions, including oxidation, reduction, and substitution, which are significant for enhancing its biological activity or synthesizing derivatives for research purposes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, potentially leading to various biological effects. For instance, the compound may bind to DNA or proteins, influencing their function and resulting in cellular responses such as:

  • Inhibition of microbial growth
  • Modulation of inflammatory pathways
  • Anticancer activity through cell cycle arrest

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing thiazole rings are often associated with antimicrobial and antifungal activities. Preliminary studies suggest that this compound may inhibit specific enzymes related to disease processes, making it a candidate for further pharmacological evaluation against various pathogens .

Anticancer Activity

A class of substituted thiazole derivatives has demonstrated potent anti-proliferative activity against a range of tumor cell lines. For example, one study highlighted a thiazole derivative that exhibited selective inhibition of human B-cell lymphoma cell lines (BJAB), demonstrating cell cycle arrest at the G0/G1 phase without affecting normal human cells. This selectivity makes it a promising candidate for cancer therapy .

Study on Anticancer Activity

In a study profiling the anti-proliferative effects of thiazole derivatives, this compound was included in a panel of compounds tested against hematologic and solid tumor cancer cell lines. The results indicated significant inhibition of cancer cell proliferation with no observed toxicity to normal cells. The compound's structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance its potency against specific cancer types .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed low nanomolar IC50 values against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity. The minimum inhibitory concentration (MIC) for these strains was consistently below 0.25 μg/mL .

Research Findings Summary

Activity Target IC50/MIC Values Notes
AntimicrobialS. aureus, E. coli<0.25 μg/mLStrong antibacterial activity
AnticancerBJAB B-cell lymphomaSpecific G0/G1 arrestSelective inhibition with no toxicity to normal cells
Enzyme InhibitionVarious enzymesLow nanomolarSignificant for drug development

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-13-9(12)10(3-2-5-14-7-10)8-11-4-6-15-8/h4,6H,2-3,5,7H2,1H3

InChI Key

KTYGXPZDQNZBBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCOC1)C2=NC=CS2

Origin of Product

United States

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